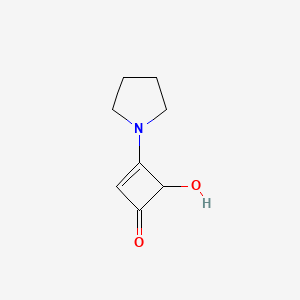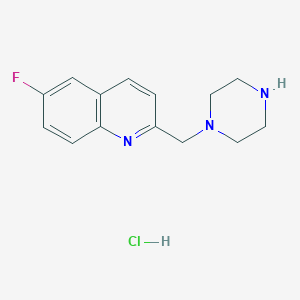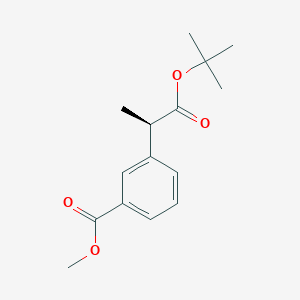
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is a compound that features a cyclobutene ring substituted with a hydroxy group and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with (S)-pyrrolidin-2-ylmethanol in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 48 hours. The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system, yielding the target compound as a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione: Similar structure but with additional hydroxymethyl groups.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidinyl group but with a benzonitrile core.
Uniqueness
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is unique due to its combination of a cyclobutene ring with both a hydroxy and a pyrrolidinyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-hydroxy-3-pyrrolidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c10-7-5-6(8(7)11)9-3-1-2-4-9/h5,8,11H,1-4H2 |
InChI-Schlüssel |
JBBOWEYIEYVJMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=O)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
